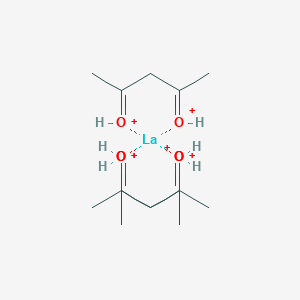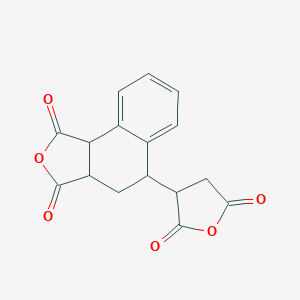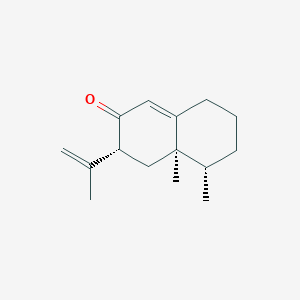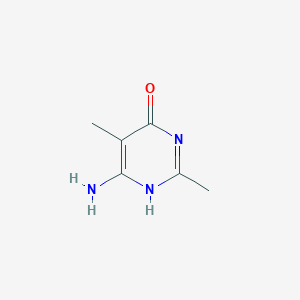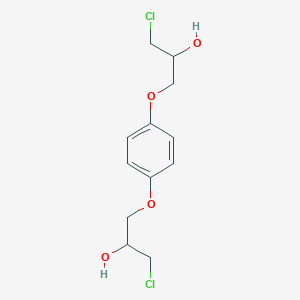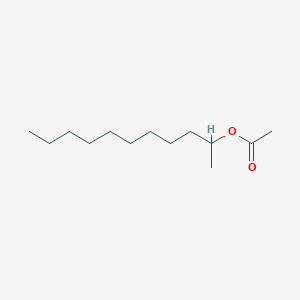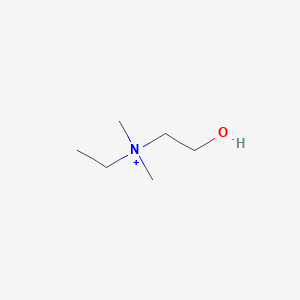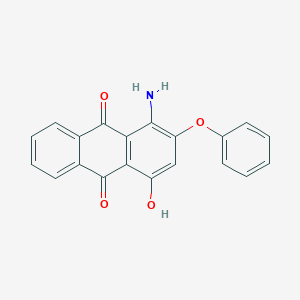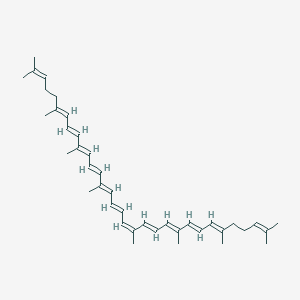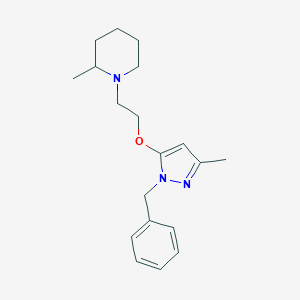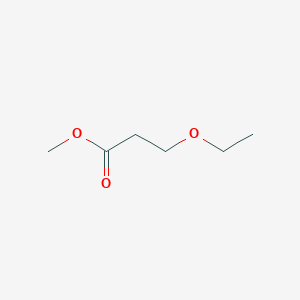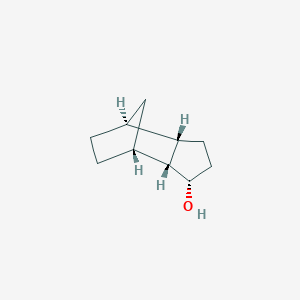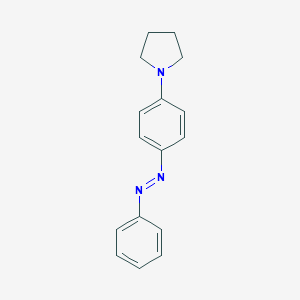
1-(4-(Phenylazo)phenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Phenylazo)phenyl)pyrrolidine, also known as PAPP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a yellowish-orange powder that is soluble in organic solvents and has a molecular weight of 287.39 g/mol. PAPP has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of 1-(4-(Phenylazo)phenyl)pyrrolidine is not fully understood. However, it is believed to act as a photoswitchable molecule, which can switch between two isomeric forms upon exposure to light. This property has been exploited in various applications, such as the design of light-responsive materials and the study of protein-ligand interactions.
Effets Biochimiques Et Physiologiques
1-(4-(Phenylazo)phenyl)pyrrolidine has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects. However, it has been shown to interact with certain proteins and nucleic acids, which can lead to changes in their conformation and function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-(Phenylazo)phenyl)pyrrolidine in lab experiments is its photoswitchable property, which allows for precise control over the experimental conditions. Additionally, 1-(4-(Phenylazo)phenyl)pyrrolidine is relatively easy to synthesize and purify, making it an attractive option for researchers. However, one limitation of using 1-(4-(Phenylazo)phenyl)pyrrolidine is that its synthesis can be time-consuming and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of 1-(4-(Phenylazo)phenyl)pyrrolidine. One potential application is the development of light-responsive materials for use in drug delivery and tissue engineering. Additionally, 1-(4-(Phenylazo)phenyl)pyrrolidine can be used as a tool for the study of protein-ligand interactions and the design of novel protein-based therapies. Finally, the synthesis and characterization of new azobenzene-based compounds, including 1-(4-(Phenylazo)phenyl)pyrrolidine, will continue to be an active area of research in the field of materials science.
Méthodes De Synthèse
The synthesis of 1-(4-(Phenylazo)phenyl)pyrrolidine involves the reaction of 4-phenylazoaniline with pyrrolidine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(4-(Phenylazo)phenyl)pyrrolidine. The purity and yield of 1-(4-(Phenylazo)phenyl)pyrrolidine can be improved through further purification steps, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(4-(Phenylazo)phenyl)pyrrolidine has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe to study the binding of proteins and nucleic acids. 1-(4-(Phenylazo)phenyl)pyrrolidine can also be used as a model compound for the study of azobenzene-based materials, which have applications in optical storage devices and molecular machines.
Propriétés
Numéro CAS |
10282-34-5 |
|---|---|
Nom du produit |
1-(4-(Phenylazo)phenyl)pyrrolidine |
Formule moléculaire |
C16H17N3 |
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
phenyl-(4-pyrrolidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C16H17N3/c1-2-6-14(7-3-1)17-18-15-8-10-16(11-9-15)19-12-4-5-13-19/h1-3,6-11H,4-5,12-13H2 |
Clé InChI |
BFIIGQJDJWMBPV-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
SMILES canonique |
C1CCN(C1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Synonymes |
4-N-pyrrolidinylazobenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



